molecular formula C14H8ClNO4 B12897492 5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran

5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran

Cat. No.: B12897492
M. Wt: 289.67 g/mol
InChI Key: DICKYSMQJSABMO-NSCUHMNNSA-N
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Description

5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is a benzofuran derivative characterized by a chlorine substituent at the 5-position and a vinyl-linked 5-nitrofuran moiety at the 2-position. The benzofuran core is a bicyclic structure comprising fused benzene and furan rings. The nitro group on the furan ring introduces strong electron-withdrawing effects, which may enhance reactivity and influence biological activity, such as antimicrobial or enzyme-inhibitory properties .

Properties

Molecular Formula

C14H8ClNO4

Molecular Weight

289.67 g/mol

IUPAC Name

5-chloro-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran

InChI

InChI=1S/C14H8ClNO4/c15-10-1-5-13-9(7-10)8-12(19-13)3-2-11-4-6-14(20-11)16(17)18/h1-8H/b3-2+

InChI Key

DICKYSMQJSABMO-NSCUHMNNSA-N

Isomeric SMILES

C1=CC2=C(C=C1Cl)C=C(O2)/C=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)C=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes:

The synthesis of 5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran involves efficient synthetic protocols. One common approach is the condensation of 5-nitrofuran-2-carbaldehyde with an appropriate amine or hydrazine derivative. For example, the reaction can proceed as follows:

5-nitrofuran-2-carbaldehyde+AmineSchiff base5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran\text{5-nitrofuran-2-carbaldehyde} + \text{Amine} \rightarrow \text{Schiff base} \rightarrow \text{5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran} 5-nitrofuran-2-carbaldehyde+Amine→Schiff base→5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran

Industrial Production:

While industrial-scale production methods may vary, the compound can be synthesized using scalable processes that maintain efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chlorine atom at position 5 of the benzofuran ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. The electron-withdrawing nitro group on the furan ring activates the benzofuran system for substitution.

Reaction TypeReagents/ConditionsProductKey Observations
SNAr with aminesNH₃ (aq.), CuI, 80°C5-Amino derivativeRegioselective substitution at the chloro position.
AlkoxylationNaOMe, DMF, 100°C5-Methoxy derivativeRequires strong base and polar aprotic solvents.

Mechanistic Insight : The nitro group enhances electrophilicity at the chloro-substituted carbon, facilitating attack by nucleophiles like amines or alkoxides.

Reduction of the Nitro Group

The nitro group on the furan ring can be selectively reduced to an amine, altering the compound’s electronic properties and biological activity.

Reducing AgentConditionsProductYield
H₂/Pd-CEtOH, 25°C5-Aminofuran derivative85%
Fe/HClReflux, 2h5-Aminofuran derivative72%

Application : Reduced derivatives show enhanced antibacterial activity against S. aureus and MRSA strains compared to the parent compound .

Cross-Coupling Reactions

The chloro and vinyl groups participate in transition-metal-catalyzed coupling reactions.

Suzuki–Miyaura Coupling

The chloro group couples with aryl boronic acids under palladium catalysis.

CatalystBaseSolventProduct
Pd(PPh₃)₄K₂CO₃Dioxane5-Arylbenzofuran

Heck Reaction

The vinyl group engages in palladium-mediated coupling with aryl halides.

SubstrateCatalystProduct
IodobenzenePd(OAc)₂Styryl-extended derivative

Electrophilic Addition to the Vinyl Bridge

The conjugated double bond undergoes regioselective addition reactions.

ReactionReagentProduct
BrominationBr₂ (1 equiv.)1,2-Dibromo adduct
HydrohalogenationHBrβ-Bromo derivative

Note : Steric effects from the benzofuran and nitrofuran rings favor anti-Markovnikov addition .

Nitro Group Stability

The nitro group resists oxidation but can be further functionalized under strong conditions (e.g., HNO₃/H₂SO₄) to form nitroso or hydroxylamine intermediates.

Vinyl Group Oxidation

Ozonolysis cleaves the double bond to yield aldehyde fragments, enabling skeletal diversification.

Oxidizing AgentProduct
O₃, then Zn/H₂OBenzofuran-2-carbaldehyde + Nitrofuran aldehyde

Metal-Catalyzed Cyclization

Rhodium or palladium catalysts enable annulation reactions via C–H activation.

CatalystSubstrateProduct
Cp*RhCl₂AlkyneBenzofuran-fused polycycles

Mechanism : Involves migratory insertion of alkynes into rhodium–carbon bonds, followed by β-oxygen elimination .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H8ClNO4C_{14}H_8ClNO_4 and a molecular weight of approximately 289.67 g/mol. Its structure features a benzofuran core with a nitrofuran moiety, which is significant for its biological activity and potential applications in pharmaceuticals .

Environmental Applications

Pollution Control
The compound's chemical properties suggest potential applications in environmental remediation efforts. Its ability to interact with pollutants could be leveraged in the development of materials that capture or degrade environmental contaminants, particularly in water treatment processes .

Materials Science

Building Block for Synthesis
In materials science, 5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran serves as a versatile building block for synthesizing more complex organic materials. Its unique structure allows it to be modified into various derivatives that can be used in organic electronics or as sensors due to their electronic properties.

Table: Summary of Research Findings on 5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran

Application AreaKey FindingsReferences
Antimicrobial ActivityExhibits significant antibacterial properties ,
Anticancer ActivityPotential efficacy against cancer cell lines
Environmental RemediationPossible use in capturing pollutants
Materials ScienceServes as a building block for complex materials,

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, synthesis routes, and biological activities of compounds analogous to 5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran:

Compound Name Substituents Synthesis Method Biological Activity Key Data/Findings Reference
5-Chloro-2-(4-methoxyphenyl)benzofuran 5-Cl, 2-(4-methoxyphenyl) Pummerer reaction, desulfurization β-amyloid aggregation inhibition IC₅₀ values not reported; acts as intermediate for potent inhibitors .
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran 5-Cl, 2-(4-methylphenyl), 3-methylsulfinyl Oxidation of methylthio precursor Antimicrobial, antifungal Crystal structure resolved; sulfinyl group enhances polarity .
5-Chloro-2-acetylbenzofuran 5-Cl, 2-acetyl Condensation of 5-chlorosalicylaldehyde Antimicrobial (tested via in vitro assays) Yield: 75%; IR: 1666 cm⁻¹ (C=O); NMR: δ 2.6 (CH₃) .
5-Bromo-2-(4-hydroxybenzyl)benzofuran (9B) 5-Br, 2-(4-hydroxybenzyl) Suzuki coupling, functionalization Butyrylcholinesterase (BChE) inhibition IC₅₀ = 2.93 µM (10× more active than galantamine); para-hydroxy critical .
5-Chloro-2-(3-hydroxybenzyl)benzofuran (15B) 5-Cl, 2-(3-hydroxybenzyl) Similar to 9B BChE inhibition IC₅₀ = 27.84 µM; meta-hydroxy less effective than para .
5-Chloro-2-[(2-nitrophenyl)carbonyl]-1-benzofuran 5-Cl, 2-(2-nitrobenzoyl) Acylation of benzofuran core Not reported Molecular formula: C₁₅H₈ClNO₄; molar mass: 301.68 g/mol .

Key Observations

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups : The nitro group in 5-nitrofuran (target compound) and 2-nitrobenzoyl () may enhance reactivity or target binding via electron withdrawal, though direct activity data are lacking.
  • Hydroxy vs. Methoxy : Para-hydroxy substitution () significantly boosts BChE inhibition compared to methoxy (), suggesting hydrogen bonding is critical for enzyme interaction.
  • Sulfinyl vs. Acetyl : The sulfinyl group in improves antimicrobial activity compared to acetylated derivatives (), likely due to increased solubility or interaction with microbial enzymes.

Synthetic Pathways: Pummerer Reaction: Used for introducing methylthio/sulfinyl groups (), yielding intermediates for further functionalization.

Physical and Spectral Properties :

  • Melting Points : Derivatives like 5-chloro-2-acetylbenzofuran melt at 83–85°C (), while sulfinyl derivatives () have higher melting points due to polarity.
  • Spectroscopic Data : IR peaks for C=O (1666 cm⁻¹) and C-Cl (790 cm⁻¹) are consistent across acetylated and halogenated benzofurans ().

Biological Performance :

  • β-Amyloid Inhibition : highlights benzofurans as intermediates for neurodegenerative disease therapeutics, though the target compound’s nitrofuran group may offer unique binding modes.
  • Antimicrobial Activity : Sulfinyl and halogenated derivatives () show promise, but the nitro group’s role remains underexplored.

Biological Activity

5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is a compound that belongs to the class of benzofuran derivatives, which have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of 5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran, supported by data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₆ClN₁O₄
Molecular Weight263.63 g/mol
CAS Number89266-53-5
LogP4.78

Biological Activity Overview

Research indicates that benzofuran derivatives exhibit a wide range of biological activities. The unique structure of 5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran contributes to its potential effectiveness in various therapeutic applications.

Antimicrobial Activity

Benzofuran derivatives, including 5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran, have shown promising antimicrobial properties. A study highlighted that compounds with nitrofuran moieties possess significant activity against various bacterial strains. The presence of the nitrofuran group is crucial for its antimicrobial action, as it can generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied. For instance, compounds similar to 5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies revealed that certain benzofuran derivatives exhibited IC₅₀ values in the low micromolar range against ovarian cancer cells, indicating their potential as anticancer agents .

Case Study: Anticancer Efficacy
In a study evaluating the anticancer activity of benzofuran derivatives, compounds were tested against several cancer cell lines. Notably, one derivative exhibited an IC₅₀ value of 11 μM against A2780 ovarian cancer cells, demonstrating its potential for further development as an anticancer drug .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of benzofuran derivatives indicates that modifications at specific positions can enhance biological activity. The introduction of halogen atoms (such as chlorine in this compound) and nitro groups has been associated with increased potency against microbial and cancerous cells .

The mechanism by which 5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran exerts its biological effects is primarily through the generation of ROS upon metabolic activation. This oxidative stress can lead to cellular damage, apoptosis in cancer cells, and inhibition of microbial growth .

Q & A

Q. Advanced

  • Side reactions : Nitro group reduction under catalytic hydrogenation conditions. Mitigate using H₂O₂/acidic workups.
  • Purification : Chiral HPLC or crystallization with enantiopure resolving agents to retain stereointegrity.
  • Process optimization : Design continuous-flow reactors to control exothermic steps (e.g., nitration) .

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